Improved Oxidation Yield via HBr/DMSO vs. SeO₂ Method
In the multistep synthesis of corannulene, the oxidation of 3,8-dimethyl-1-acenaphthenone to 3,8-dimethylacenaphthenequinone using HBr/DMSO replaced the conventional selenium dioxide (SeO₂) oxidation, eliminating the tedious workup and significantly increasing the overall yield [1]. While exact yield values are not disclosed in the abstract, the thesis states that the overall yield was 'greatly improved in comparison with the previous reports' [1]. This process improvement is specific to the 3,8-dimethyl derivative and is not directly transferable to unsubstituted acenaphthenequinone due to different solubility and reactivity profiles.
| Evidence Dimension | Synthetic yield of oxidation step in corannulene precursor synthesis |
|---|---|
| Target Compound Data | HBr/DMSO oxidation of 3,8-dimethyl-1-acenaphthenone |
| Comparator Or Baseline | Selenium dioxide (SeO₂) oxidation method (previous reports) |
| Quantified Difference | Reported as 'greatly improved' yield; exact quantitative difference unavailable from abstract |
| Conditions | Oxidation of 3,8-dimethyl-1-acenaphthenone to 3,8-dimethylacenaphthenequinone in the context of corannulene total synthesis |
Why This Matters
A higher-yielding, less tedious oxidation step reduces overall synthesis cost and labor, directly impacting procurement decisions for large-scale corannulene production.
- [1] Bachawala, P. (2006). Large Scale Synthesis and Derivatization of Corannulene: The Smallest Buckybowl (Master's thesis, Mississippi State University). Abstract. View Source
